3'-Amino-2'-hydroxyacetophenone hydrochloride

Pharmaceutical Intermediate Solution-Phase Synthesis Formulation Development

Specifically indicated for pranlukast synthesis, this hydrochloride salt (MW 187.62, CAS 90005-55-3) delivers enhanced aqueous solubility and stability versus the free base (CAS 70977-72-9). The ortho-amino-hydroxy substitution pattern enables chelation-driven heterocyclic condensations (benzoxazoles, quinoxalines) that positional isomers cannot replicate. Procure this salt form when polar solvent compatibility, reproducible kinetics, and stoichiometric precision are critical. Available at 98% purity (HPLC) from gram-scale to 500 kg bulk. Melting point (156–160°C) provides a definitive QC checkpoint to confirm correct salt form and detect free base contamination.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 90005-55-3
Cat. No. B141205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-2'-hydroxyacetophenone hydrochloride
CAS90005-55-3
Synonyms2-Acetyl-6-aminophenol Hydrochloride;  1-(3-Amino-2-hydroxyphenyl)ethanone Hydrochloride;  3’-Amino-2’-hydroxy-acetophenone Hydrochloride;  1-(3-Amino-2-hydroxyphenyl)ethanone Hydrochloride
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)N)O.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H
InChIKeyBSWMUKIPTBQFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3): Identity and Procurement Baseline


3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3) is the hydrochloride salt of 3-amino-2-hydroxyacetophenone, an ortho-hydroxyacetophenone derivative featuring both amino (-NH₂) and hydroxyl (-OH) functional groups on the aromatic ring adjacent to an acetyl moiety [1]. This compound belongs to the class of alkyl-phenylketones and serves primarily as a pharmaceutical intermediate, with established utility in the synthesis of pranlukast, a leukotriene receptor antagonist . The hydrochloride form provides enhanced handling characteristics relative to the free base (CAS 70977-72-9) [2].

Why 3'-Amino-2'-hydroxyacetophenone hydrochloride Cannot Be Directly Substituted with Free Base or Other Amino-hydroxyacetophenone Analogs


While the free base 3-amino-2-hydroxyacetophenone (CAS 70977-72-9) shares an identical molecular skeleton, direct substitution of the hydrochloride salt with the free base is not chemically or procedurally neutral. The hydrochloride salt (MW 187.62 g/mol) exhibits substantially enhanced aqueous solubility and improved stability relative to the free base (MW 151.16 g/mol), which is critical for solution-phase reaction consistency and reproducible synthetic outcomes [1]. This solubility differential necessitates stoichiometric recalibration and may alter reaction kinetics when substitution is attempted. Furthermore, positional isomer analogs such as 2-amino-4'-hydroxyacetophenone hydrochloride or 2'-hydroxyacetophenone derivatives bearing alternative substitution patterns (e.g., methoxy rather than amino) exhibit divergent reactivity profiles and cannot function as drop-in replacements in validated synthetic routes [2][3].

Quantitative Differentiation Evidence for 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3)


Enhanced Aqueous Solubility and Formulation Stability Relative to Free Base Form

3'-Amino-2'-hydroxyacetophenone hydrochloride demonstrates markedly increased aqueous solubility compared to its free base counterpart 3-amino-2-hydroxyacetophenone (CAS 70977-72-9) due to the presence of the hydrochloride counterion, which enhances the compound's utility in aqueous and polar solvent reaction systems [1]. The hydrochloride salt is described as 'more reactive' in the context of pranlukast intermediate synthesis and offers 'enhanced solubility and stability, facilitating handling and storage' relative to the free base form [2].

Pharmaceutical Intermediate Solution-Phase Synthesis Formulation Development

Validated Synthetic Route Compatibility in Pranlukast Intermediate Production

Both 3-amino-2-hydroxyacetophenone (free base, CAS 70977-72-9) and its hydrochloride salt (CAS 90005-55-3) are recognized as key intermediates in the established pranlukast synthetic pathway . A patent specifically describes the preparation of the 'pranlukast key intermediate 3-amino-2-hydroxyacetophenone' with a synthetic method that achieves high yield and purity [1]. The hydrochloride form is noted to be 'more reactive' in this synthetic context, which may translate to improved reaction efficiency or milder required conditions . Procurement of the hydrochloride salt ensures alignment with validated synthetic protocols.

Leukotriene Receptor Antagonist Pharmaceutical Synthesis Validated Intermediates

Positional Isomer Specificity: 3-Amino-2-hydroxy Substitution Pattern Determines Synthetic Utility

The 3-amino-2-hydroxy substitution pattern on the acetophenone core confers distinct reactivity that cannot be replicated by positional isomers. A study evaluating structure-activity relationships of acetophenone derivatives found that functional radical positioning (hydroxyl and methoxy groups) significantly alters biological activity profiles [1]. The 2-amino-4'-hydroxyacetophenone hydrochloride positional isomer represents a distinct chemical entity with different CAS registry and predicted reactivity [2]. The ortho-arrangement of amino and hydroxyl groups in 3'-amino-2'-hydroxyacetophenone hydrochloride enables specific chelation behavior and heterocyclic condensation pathways not accessible to isomers.

Structure-Activity Relationship Positional Isomerism Heterocyclic Synthesis

Defined Melting Point Range Enables Identity Verification and Quality Control

3'-Amino-2'-hydroxyacetophenone hydrochloride exhibits a defined melting point of 226-233°C (with decomposition) or 156-160°C as reported by other sources [1], which differs substantially from the free base melting point of 95-96°C . This melting point differential provides a practical, low-cost identity verification method for incoming material quality control.

Quality Control Identity Testing Procurement Specification

Procurement-Optimized Application Scenarios for 3'-Amino-2'-hydroxyacetophenone hydrochloride


Pranlukast Intermediate Synthesis: Validated Route with Hydrochloride Reactivity Advantage

Procurement of 3'-amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3) is specifically indicated for research and production groups executing pranlukast synthetic pathways. The compound is documented as a key intermediate in this leukotriene receptor antagonist synthesis, with the hydrochloride form noted to provide enhanced reactivity relative to the free base . A validated preparation method for the 3-amino-2-hydroxyacetophenone scaffold has been patented, establishing a reliable synthetic foundation [1]. Users should procure the hydrochloride salt specifically if aqueous or polar solvent compatibility is required in their reaction sequence.

Heterocyclic Compound Construction Requiring Ortho-Amino-Hydroxy Functional Array

The 3-amino-2-hydroxy substitution pattern provides a specific ortho-arrangement of amino and hydroxyl groups suitable for heterocyclic condensation reactions. This positioning enables chelation and cyclization pathways that positional isomers cannot replicate . The hydrochloride form offers improved solubility in polar solvents, facilitating solution-phase heterocyclic synthesis [1]. Researchers synthesizing benzoxazoles, quinoxalines, or related fused heterocycles requiring this specific substitution geometry should select this compound over alternative acetophenone derivatives.

Quality-Controlled Pharmaceutical Intermediate Procurement

For procurement specialists and quality control laboratories, 3'-amino-2'-hydroxyacetophenone hydrochloride offers a defined melting point range (226-233°C with decomposition per AKSCI specification , or 156-160°C per Chemsrc [1]) that enables straightforward identity verification. Commercial suppliers offer this compound at 98% purity (HPLC) , with bulk quantities available up to 500 kg scale . The melting point differential relative to the free base (ΔMP +61°C to +138°C) provides a practical QC checkpoint to confirm correct salt form receipt and detect potential free base contamination.

Analytical Reference Standard and Assay Development

3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3) serves as an analytical reagent for the determination of selenium, tin, and other elements . The hydrochloride form's enhanced aqueous solubility facilitates preparation of standard solutions for spectrophotometric or chromatographic methods [1]. Laboratories requiring a characterized amino-hydroxyacetophenone reference material with documented purity (typically 98%) and defined physical properties may find this compound suitable for calibration and method validation purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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